![molecular formula C5H9ClO2<br>(CH3)2CHCH2OCOCl<br>C5H9ClO2 B042661 Isobutyl chloroformate CAS No. 543-27-1](/img/structure/B42661.png)
Isobutyl chloroformate
Overview
Description
Isobutyl chloroformate is a peptide reagent used in oligonucleotide synthesis. It blocks the 5′-hydroxyl function of deoxyribosides and serves as a condensing reagent .
Synthesis Analysis
In the field of gas chromatography, isobutyl chloroformate (IBCF) has been used for the analysis of N (O, S)-IBOC amino acid methyl esters . It has also been used in the preparation of phenethyl-carbamic acid isobutyl ester by reaction with phenethylamine .
Molecular Structure Analysis
The molecular formula of isobutyl chloroformate is C5H9ClO2. It consists of 9 Hydrogen atoms, 5 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom . The 3D structure of the molecule can be viewed using Java or Javascript .
Chemical Reactions Analysis
Isobutyl chloroformate reacts with amines to form carbamates and with alcohols to form carbonate esters . It also serves as a condensing reagent in oligonucleotide synthesis, where it blocks the 5′-hydroxyl function of deoxyribosides .
Physical And Chemical Properties Analysis
Isobutyl chloroformate appears as a colorless to light-colored liquid. It is insoluble in water and denser than water. It is very corrosive to skin, eyes, and mucous membranes. It is very toxic by ingestion, inhalation, and skin absorption .
Scientific Research Applications
Peptide Synthesis
IBCF is widely used as a reagent in the synthesis of peptides. It facilitates the formation of peptide bonds by activating carboxylic acids, making them more reactive towards amino groups. This process is crucial for creating specific peptide sequences used in protein engineering and pharmaceutical research .
Oligonucleotide Synthesis
In the field of genetics and molecular biology, IBCF plays a critical role in oligonucleotide synthesis. It is used to block the 5′-hydroxyl function of deoxyribosides, preventing unwanted reactions and ensuring the correct sequence of nucleotides is assembled for DNA and RNA synthesis .
Derivatization in Chromatography
IBCF is employed as a derivatizing agent in chromatographic techniques. It reacts with various functional groups to form derivatives that are more volatile, stable, or detectable, enhancing the analysis of complex mixtures such as amino acids, fatty acids, and other organic compounds .
Condensing Agent
As a condensing agent, IBCF is used to facilitate condensation reactions, where two molecules or functional groups combine, often with the elimination of a small molecule like water. This application is significant in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Clinical Analysis
IBCF’s derivative-forming capability is utilized in clinical analysis to identify and quantify biomolecules in biological samples. For example, it has been used in a gas chromatography-mass spectrometry (GC-MS) based method to identify and quantify certain carboxylic acids in human urine, providing insights into metabolic and disease processes .
Synthesis of Carbamic Acid Esters
IBCF reacts with amines to form carbamic acid esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This reaction is particularly useful for creating compounds with potential therapeutic applications .
Safety And Hazards
Isobutyl chloroformate is very toxic by ingestion, inhalation, and skin absorption. It is very corrosive to skin, eyes, and mucous membranes. It is insoluble in water and denser than water . It is also classified as toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death .
properties
IUPAC Name |
2-methylpropyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETUEMZNOLGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)Cl | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2, Array | |
Record name | ISOBUTYL CHLOROFORMATE | |
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Record name | ISOBUTYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID8052194 | |
Record name | Isobutyl chloroformate | |
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Molecular Weight |
136.58 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible., Clear liquid; [Merck Index] Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | ISOBUTYL CHLOROFORMATE | |
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Record name | Isobutyl chloroformate | |
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Boiling Point |
129 °C | |
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Flash Point |
27 °C c.c. | |
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Solubility |
Solubility in water: reaction | |
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Density |
1.04 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |
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Vapor Density |
Relative vapor density (air = 1): 4.71 | |
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Vapor Pressure |
16.5 [mmHg], Vapor pressure, kPa at 20 °C: 2.2 | |
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Product Name |
Isobutyl chloroformate | |
CAS RN |
543-27-1 | |
Record name | ISOBUTYL CHLOROFORMATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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